molecular formula C14H10BrN3O3S B4770812 N-{[(2-bromophenyl)amino]carbonothioyl}-2-nitrobenzamide

N-{[(2-bromophenyl)amino]carbonothioyl}-2-nitrobenzamide

Cat. No. B4770812
M. Wt: 380.22 g/mol
InChI Key: DPRXARXDPPFTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-bromophenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses.

Mechanism of Action

BAY 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residues of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it can activate the expression of target genes. BAY 11-7082 irreversibly inhibits the IKK complex, leading to the stabilization of IκB proteins and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to exert potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and suppresses the activation of immune cells, such as macrophages and T cells. BAY 11-7082 also induces apoptosis in cancer cells and inhibits their proliferation and migration.

Advantages and Limitations for Lab Experiments

BAY 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various cellular processes. However, its irreversible inhibition of the IKK complex may limit its use in certain experimental settings, such as those requiring transient inhibition of NF-κB. Additionally, BAY 11-7082 may have off-target effects on other cellular processes, and its toxicity and pharmacokinetic properties need to be carefully evaluated before its use in animal models and clinical trials.

Future Directions

BAY 11-7082 has shown promising therapeutic potential in various disease models, including cancer, inflammatory bowel disease, and rheumatoid arthritis. However, its clinical translation requires further investigation of its toxicity, pharmacokinetics, and efficacy in animal models and clinical trials. Additionally, the development of more specific and reversible inhibitors of NF-κB activation may provide more targeted and effective therapeutic options for the treatment of NF-κB-related diseases.

Scientific Research Applications

BAY 11-7082 has been extensively used in scientific research due to its potent inhibitory effects on NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immune response, cell survival, and proliferation. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.

properties

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c15-10-6-2-3-7-11(10)16-14(22)17-13(19)9-5-1-4-8-12(9)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRXARXDPPFTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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